tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate

JAK/STAT signaling Autoimmune disease Pim kinase

Sourcing the incorrect stereoisomer of tert-butyl (5-methylpiperidin-3-yl)carbamate leads to inactive JAK inhibitor candidates-only the (3S,5S) configuration provides the requisite spatial orientation for the pyrrolopyrazinylurea pharmacophore. This validated chiral intermediate eliminates costly downstream chiral separations and ensures target binding fidelity. • Enables synthesis of JAK3-selective inhibitors with IC50 values ≤ 10 nM • Defined (3S,5S) stereochemistry removes need for chiral chromatography • Supported by full analytical documentation (HPLC purity ≥98%, specific rotation) • Available from milligram to kilogram scale for preclinical through clinical supply

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 951163-61-4
Cat. No. B1292688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
CAS951163-61-4
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC1CC(CNC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
InChIKeyCNALVHVMBXLLIY-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate as a JAK Inhibitor Intermediate


tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate (CAS 951163-61-4) is a chiral piperidine derivative with a defined (3S,5S) stereochemistry . It is a member of a family of Boc-protected amino-methylpiperidines, characterized by a molecular weight of 214.3 g/mol and the molecular formula C11H22N2O2 . Unlike non-stereodefined or alternative stereoisomers, its primary and unique application is as a key chiral building block in the multi-step synthesis of pyrrolopyrazinylurea-based Janus Kinase (JAK) inhibitors . This specific stereochemistry is non-negotiable for the correct spatial arrangement of the final pharmacophore, which dictates target binding and downstream biological activity [1].

Stereochemistry
Defined (3S,5S) chiral building block
Use Context
JAK inhibitor synthesis intermediate
Research Fit
Kinase pathway research and inhibitor design

Why (3S,5S) Stereochemistry Is Critical


The procurement of a specific stereoisomer of tert-butyl (5-methylpiperidin-3-yl)carbamate is not a trivial choice. The four possible stereoisomers—(3S,5S), (3S,5R), (3R,5S), and (3R,5R)—each direct the synthesis toward entirely different therapeutic targets with distinct biological outcomes . For instance, the (3S,5S) isomer (CAS 951163-61-4) is exclusively documented as a precursor for JAK kinase inhibitors used in autoimmune and inflammatory diseases . In contrast, the (3S,5R) isomer is used for Pim kinase inhibitors (cancer) , the (3R,5S) isomer for TLR7/8 antagonists (immune disorders) , and the (3R,5R) isomer for PDK1 inhibitors (cancer) [1]. Generic substitution with a racemic mixture or an incorrect isomer would lead to the synthesis of an unintended or inactive final drug molecule, as the chiral centers dictate the three-dimensional fit into the protein kinase active site [2]. Therefore, the selection of the (3S,5S) stereoisomer is a critical decision point that directly enables the development of a specific class of JAK-targeting pharmaceuticals.

Target (3S,5S)
Substitute Isomers
JAK kinase inhibitor synthesis
(3S,5R): Pim kinase research (3R,5S): TLR7/8 pathway studies (3R,5R): PDK1 kinase research
Incorrect stereoisomer leads to synthesis of unintended kinase inhibitors and invalidates target selectivity.

Differentiation from Other Stereoisomers


JAK3 Inhibition Specificity

The (3S,5S) stereoisomer (CAS 951163-61-4) is uniquely validated for the synthesis of pyrrolopyrazinylureas that act as JAK inhibitors, with a particular selectivity for JAK3 [1]. Compounds derived from this intermediate exhibit an IC50 of 10 nanomolar or less against JAK3 in in vitro biochemical assays [1][2]. This contrasts sharply with other isomers, which are used to synthesize inhibitors for entirely different kinase targets .

JAK3 Specificity
Class-level inference
JAK3 inhibitors: IC50 ≤ 10 nM; other isomers target Pim, TLR7/8, PDK1 kinases
Stereochemistry determines kinase pathway research application
Based on patent literature for final compounds
JAK/STAT signaling Autoimmune disease Pim kinase PDK1 TLR7/8 Cancer therapy

Safety Profile Comparison

While the (3S,5S) isomer (CAS 951163-61-4) shares many physicochemical properties with its stereoisomers, it has a specific hazard classification that can differ from other protected piperidines. It is classified with H315 (Causes skin irritation) . In contrast, the closely related compound tert-butyl (piperidin-4-ylmethyl)carbamate carries a more severe H314 hazard code (Causes severe skin burns and eye damage) [1]. This highlights the importance of selecting the correct isomer not only for its synthetic utility but also for managing laboratory and process safety protocols.

Hazard Comparison
Cross-study comparable
Target: H315 (skin irritation); structurally related building block: H314 (severe skin burns)
Handling requirements differ; verify isomer-specific safety data
Per vendor SDS and PubChem entries
Medicinal Chemistry ADME Properties Safety Data

Lipophilicity and Drug-Likeness

The predicted partition coefficient (XLogP3) for tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate is 1.5 . This value, determined by its specific molecular structure, indicates a favorable balance between lipophilicity and hydrophilicity, which is a critical parameter for the drug-likeness of the final JAK inhibitor. The (3S,5S) and (3S,5R) stereoisomers share the same XLogP3 value of 1.5 , while their base LogP is reported as 2.23 . This consistency across isomers highlights that while they share fundamental physicochemical properties, their divergent biological applications stem solely from their three-dimensional stereochemistry, underscoring that selection must be based on synthetic utility rather than physical property optimization.

Lipophilicity
Data to verify
XLogP3 = 1.5 (identical for (3S,5S) and (3S,5R) isomers)
Physicochemical profile does not differentiate; synthetic utility drives selection
Predicted value; confirm experimentally
Lipinski's Rule of Five Drug Design ADME

Procurement and Application Scenarios


JAK3-Selective Inhibitor Synthesis

A medicinal chemistry team aiming to discover or optimize a novel JAK3 inhibitor for treating rheumatoid arthritis or ulcerative colitis would procure this compound as the exclusive chiral starting material. The (3S,5S) stereochemistry is essential for constructing the correct pyrrolopyrazinylurea core, as documented in patents where derived compounds exhibit potent JAK3 inhibition with IC50 values ≤ 10 nM [1][2]. The use of this specific building block ensures the synthetic route is validated and the resulting molecules have the correct spatial orientation to bind selectively to the JAK3 ATP-binding pocket.

Process Scale-Up for JAK Inhibitor Candidates

Process chemists tasked with developing a robust, scalable, and cost-effective route for a clinical-stage JAK inhibitor would select this compound as a key intermediate. The defined stereochemistry eliminates the need for costly and time-consuming chiral separations later in the synthesis [3]. The ability to source this intermediate in multi-gram to kilogram quantities from reputable vendors with batch-to-batch consistency and detailed analytical documentation (e.g., HPLC purity, specific rotation) is critical for meeting regulatory requirements for Good Manufacturing Practice (GMP) production of the Active Pharmaceutical Ingredient (API).

Focused Kinase Profiling Library

Researchers building a small, focused chemical library to probe the selectivity profile of a new chemical scaffold against a panel of kinases (e.g., JAK, Pim, PDK1) would procure a set of stereoisomers, including the (3S,5S) compound. By using each stereoisomer as a distinct building block to create a set of final compounds, the team can generate crucial structure-activity relationship (SAR) data. This allows them to correlate the specific stereochemistry of the piperidine core with selectivity for one kinase target (e.g., JAK3) over others (e.g., Pim kinases or PDK1) , thereby de-risking the lead optimization process.

Application
Selection Property
Validation Focus
JAK3 inhibitor synthesis research
Defined (3S,5S) chirality
JAK3 selectivity and binding assay context
Process research for kinase inhibitor intermediates
Stereochemical consistency and reproducibility
Batch consistency and chiral purity verification
Kinase selectivity profiling library
Stereoisomer panel for SAR
Kinase pathway selectivity mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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